7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
CAS No.: 577766-03-1
Cat. No.: VC5186324
Molecular Formula: C15H23N5O5
Molecular Weight: 353.379
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 577766-03-1 |
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Molecular Formula | C15H23N5O5 |
Molecular Weight | 353.379 |
IUPAC Name | 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Standard InChI | InChI=1S/C15H23N5O5/c1-17-13-12(14(23)18(2)15(17)24)20(7-10(22)9-21)11(16-13)8-19-3-5-25-6-4-19/h10,21-22H,3-9H2,1-2H3 |
Standard InChI Key | JEAZSKRZCJGCIK-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC(CO)O |
Introduction
Chemical Identity and Structural Features
The compound belongs to the 3,7-dihydro-1H-purine-2,6-dione family, characterized by a bicyclic purine core modified with multiple functional groups. Key structural elements include:
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1,3-Dimethyl groups at positions 1 and 3 of the purine ring, a common feature in methylxanthines like theophylline .
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7-(2,3-Dihydroxypropyl) substituent, which introduces a hydrophilic glycerol-like side chain. This moiety is shared with dyphylline (7-(2,3-dihydroxypropyl)theophylline), a known bronchodilator .
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8-(Morpholinomethyl) group, where a morpholine ring is tethered to the purine core via a methylene bridge. This modification is observed in analogs such as 1,3-dimethyl-7-(3-methylbutyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione, which exhibits a molecular formula of C₁₇H₂₇N₅O₃ .
Theoretical calculations based on structural analogs suggest a molecular formula of C₁₅H₂₂N₅O₅ for this compound, with a molecular weight of approximately 360.37 g/mol. The presence of both polar (dihydroxypropyl, morpholine) and nonpolar (methyl) groups confers amphiphilic properties, likely influencing its solubility and pharmacokinetics .
Synthesis and Structural Modification
Synthetic routes to analogous compounds provide a framework for hypothesizing the preparation of this molecule:
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Core Formation: The purine-2,6-dione scaffold is typically derived from theophylline (1,3-dimethylxanthine) .
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7-Position Functionalization: Alkylation at the 7-position using 2,3-epoxypropane or glycidol could introduce the dihydroxypropyl group, as demonstrated in dyphylline synthesis .
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8-Position Modification: A Mannich reaction or nucleophilic substitution might install the morpholinomethyl group. For example, 8-bromotheophylline derivatives undergo palladium-catalyzed cross-coupling reactions with morpholine-containing reagents .
Key challenges include regioselectivity at the 7- and 8-positions and stability of the morpholine ring under reaction conditions. Computational modeling of steric and electronic factors would optimize synthetic yields .
Pharmacological Properties and Mechanisms
While direct activity data for this compound are unavailable, inferences are drawn from structurally related molecules:
Adenosine Receptor Antagonism
The 1,3-dimethylxanthine core is a hallmark of adenosine A₁ and A₂ₐ receptor antagonists. Theophylline, for instance, inhibits adenosine receptors at therapeutic concentrations (IC₅₀ ≈ 10–100 μM) . The morpholinomethyl group may enhance binding affinity through hydrophobic interactions with receptor pockets .
Phosphodiesterase (PDE) Inhibition
Xanthines like dyphylline non-selectively inhibit PDE isoforms, elevating intracellular cAMP levels. The dihydroxypropyl chain in dyphylline improves water solubility, which correlates with prolonged bronchodilatory effects .
Hybrid Activity Profile
The combination of a hydrophilic dihydroxypropyl group and lipophilic morpholinomethyl moiety suggests dual solubility characteristics, potentially enabling:
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Enhanced blood-brain barrier penetration compared to dyphylline
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Tissue-specific distribution modulated by the morpholine ring’s basicity
Property | Dyphylline | Morpholinomethyl Analog | This Compound |
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Molecular Weight | 254.24 g/mol | 349.4 g/mol | ~360.37 g/mol |
logP (Predicted) | -0.45 | 1.2 | 0.8–1.5 |
Aqueous Solubility | 33 mg/mL | 0.5 mg/mL | 5–10 mg/mL (estimated) |
Biological and Therapeutic Implications
The structural features of this compound suggest potential applications in:
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Respiratory Disorders: Combining the bronchodilatory effects of dyphylline with the extended half-life conferred by the morpholinomethyl group .
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Neurological Conditions: Morpholine derivatives often exhibit CNS activity; this molecule could modulate adenosine receptors in neurodegenerative diseases .
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Anti-inflammatory Applications: PDE4 inhibition by xanthines reduces cytokine production in inflammatory cells .
Future Research Directions
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Synthetic Optimization: Develop one-pot strategies for sequential 7- and 8-position functionalization.
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In Silico Modeling: Predict binding affinities for adenosine receptor subtypes using molecular docking.
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ADMET Profiling: Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and hERG channel inhibition.
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